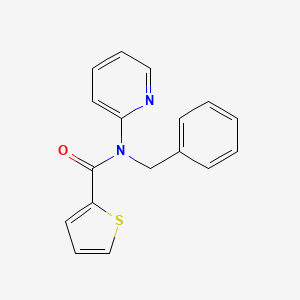![molecular formula C26H19N3O2 B3016743 N-(4-(1H-苯并[d]咪唑-2-基)苯基)-2-苯氧基苯甲酰胺 CAS No. 394229-41-5](/img/structure/B3016743.png)
N-(4-(1H-苯并[d]咪唑-2-基)苯基)-2-苯氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities and has been extensively studied for its potential therapeutic applications, including antihypertensive, antimicrobial, anticancer, and anticonvulsant properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as the compound , can be achieved through environmentally friendly methods. One such method involves a one-pot synthesis using phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate in water, which is considered a relatively benign solvent . Another eco-friendly approach utilizes phthaldichloride with anilines and o-phenylenediamine in glycerol without any external catalyst, providing excellent yields . These methods highlight the trend towards greener chemistry in the synthesis of pharmacologically relevant compounds.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the imidazole ring fused to a benzene ring. This core structure is often modified with various substituents that can significantly alter the compound's binding affinity to biological targets, as seen in computational studies where derivatives showed higher affinity toward receptor proteins than controls . The presence of the phenoxybenzamide moiety in the compound suggests potential for specific interactions with biological targets, which could be explored through computational docking studies.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including thermolysis, which can lead to the formation of different products such as benzimidazoles, benzonitrile, arylamines, and others, depending on the reaction conditions . The nucleophilic behavior of related compounds, such as N-phenylbenzamidine, can also lead to the formation of imidazole scaffolds through domino reactions . These reactions demonstrate the chemical versatility of benzimidazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. For instance, the introduction of a tetrazole ring in place of a carboxylic acid group has been found to be effective in enhancing the oral antihypertensive potency of related compounds . The solubility in water and glycerol, as mentioned in the synthesis methods, also indicates potential for good bioavailability .
科学研究应用
环保合成
一项研究重点介绍了 2-(1H-苯并[d]咪唑-2-基)-N-芳基苯甲酰胺衍生物的水介导环保合成。该工艺在水中结合邻苯二甲酸酐、苯胺和苯二胺二氢磷酸,由于水是一种良性溶剂,以生态友好的方式提供了极好的产率 (Y. D. Reddy、C. V. Reddy 和 P. Dubey,2014 年)。
抗惊厥活性
另一项研究工作涉及合成和评估一系列 N-(苯甲酰烷基)咪唑和 N-(ω-苯基-ω-羟烷基)咪唑的抗惊厥活性。一些化合物的活性与苯妥英和苯巴比妥等既有疗法相当或更好,突出了此类结构的治疗潜力 (D. Nardi 等人,1981 年)。
降压作用
对非肽血管紧张素 II 受体拮抗剂的研究导致从 N-(联苯基甲基)咪唑中开发出有效的口服降压药。此类化合物因其口服后能显着影响血压的能力而与众不同,标志着相对于需要静脉注射的前一类化合物而言的进步 (D. Carini 等人,1991 年)。
化学性质和应用
展示了通过 2-(咪唑鎓-1-基)酚盐互变异构为 3-(2-羟苯基)-咪唑-2-亚甲基的形成 N-杂环卡宾 (NHC)。这些卡宾互变异构体可以以各种形式被捕获,包括硫酮和钯配合物,展示了它们的化学多功能性和在催化和有机合成中进一步应用的潜力 (Ming Liu 等人,2016 年)。
新化合物的合成和评价
报道了作为苯二氮卓受体激动剂的 4-噻唑烷酮衍生物的设计、合成和药理学评价。这些化合物表现出相当的抗惊厥活性,并且不损害学习和记忆,表明它们作为治疗剂的潜力 (M. Faizi 等人,2017 年)。
未来方向
The future directions for research on “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide” would likely involve further exploration of its biological activities and potential applications in pharmaceuticals. Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their broad range of chemical and biological properties .
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(21-10-4-7-13-24(21)31-20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)25-28-22-11-5-6-12-23(22)29-25/h1-17H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEJRCXMEFPWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

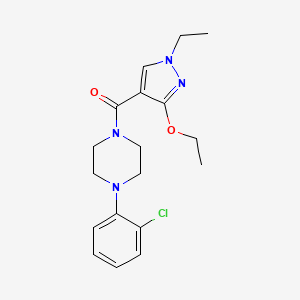
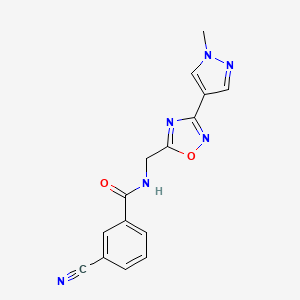
![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)
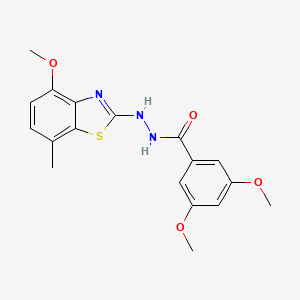

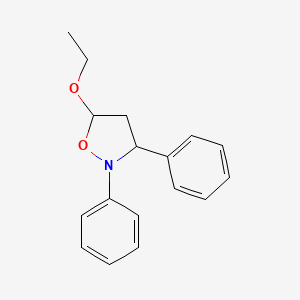

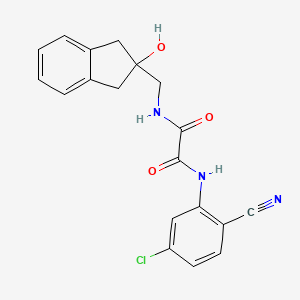
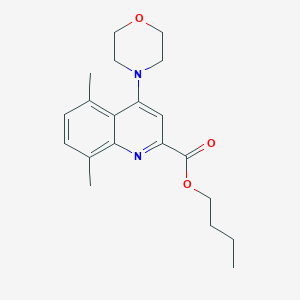
![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)
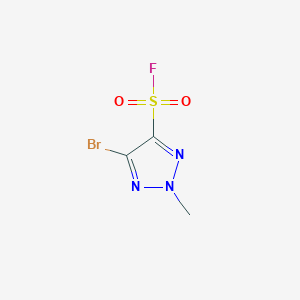
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)
